molecular formula C27H25N3O3S B2829830 3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 477768-54-0

3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2829830
CAS No.: 477768-54-0
M. Wt: 471.58
InChI Key: GVHYDDYUELXAAQ-UHFFFAOYSA-N
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Description

3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the imidazoquinazoline family, characterized by a fused ring system that includes both imidazole and quinazoline moieties. The presence of benzyl, methoxy, and sulfanyl groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazoquinazoline Core: This step often involves the cyclization of appropriate precursors such as 2-aminobenzylamine with a suitable aldehyde or ketone under acidic or basic conditions to form the imidazoquinazoline core.

    Introduction of Benzyl and Methoxy Groups: The benzyl and methoxy groups can be introduced through nucleophilic substitution reactions. For instance, benzyl bromide and methoxybenzyl chloride can be used as alkylating agents in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazoquinazoline core or the benzyl groups, potentially leading to the formation of dihydro derivatives.

    Substitution: The methoxy and benzyl groups can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, thiols, amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted imidazoquinazolines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, 3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to modulate specific molecular pathways is of particular interest.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-c]quinazolin-2(3H)-one: The parent compound without the benzyl, methoxy, and sulfanyl substitutions.

    8,9-Dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one: Lacks the benzyl group.

    3-Benzyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one: Lacks the sulfanyl group.

Uniqueness

The unique combination of benzyl, methoxy, and sulfanyl groups in 3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one enhances its chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-benzyl-8,9-dimethoxy-5-[(2-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-17-9-7-8-12-19(17)16-34-27-28-21-15-24(33-3)23(32-2)14-20(21)25-29-26(31)22(30(25)27)13-18-10-5-4-6-11-18/h4-12,14-15,22H,13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHYDDYUELXAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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